molecular formula C25H30N2O5 B13564583 CI-906 (free acid) CAS No. 82768-84-1

CI-906 (free acid)

Cat. No.: B13564583
CAS No.: 82768-84-1
M. Wt: 438.5 g/mol
InChI Key: JSDRRTOADPPCHY-UHFFFAOYSA-N
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Description

CI-906 (free acid), also known as Quinapril, is a non-sulphydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-906 involves the condensation of a tetrahydroisoquinoline derivative with a substituted acyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions. The resulting intermediate is then hydrolyzed to yield the free acid form of CI-906 .

Industrial Production Methods

Industrial production of CI-906 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

CI-906 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CI-906 has a wide range of scientific research applications:

Mechanism of Action

CI-906 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The compound also decreases the secretion of aldosterone, which helps in reducing sodium and water retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CI-906

CI-906 is unique due to its non-sulphydryl structure, which reduces the risk of certain side effects associated with sulphydryl-containing ACE inhibitors. Additionally, its pharmacokinetic profile allows for effective blood pressure control with fewer doses .

Properties

IUPAC Name

2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861051
Record name 2-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82768-84-1
Record name 3-Isoquinolinecarboxylic acid, 2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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